molecular formula C7H9NO4S2 B3253845 3-Methanesulfonylbenzene-1-sulfonamide CAS No. 22821-83-6

3-Methanesulfonylbenzene-1-sulfonamide

Cat. No.: B3253845
CAS No.: 22821-83-6
M. Wt: 235.3 g/mol
InChI Key: YUFIQCIEPNCJQE-UHFFFAOYSA-N
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Description

3-Methanesulfonylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H9NO4S2 . It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used for the treatment of human and animal bacterial infections .


Synthesis Analysis

The synthesis of sulfonamides like this compound often involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . A study also reported the synthesis of transition metal complexes of sulfonamides .


Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . The reaction scope is reasonably general, involving a wide range of propargyl alcohols that reacted smoothly with different sodium sulfinates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various computational methods such as Density Functional Theory (DFT), which is frequently employed for theoretical simulation of an organic compound’s electronic structure .

Scientific Research Applications

Antibacterial Activity

Research has shown that certain sulfonamide compounds, which include derivatives of methanesulfonic acid hydrazide, have demonstrated antibacterial activities. These compounds were tested against both gram-positive and gram-negative bacteria, showing that the ligands in these compounds have more activity than their complexes against the tested bacteria (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Molecular Structure and Gas-Phase Acidity

A theoretical study of the molecular structure and gas-phase acidity of various substituted sulfonamides, including methane sulfonamide, was conducted. This study provides insights into the geometries and acidity of these compounds, which is essential for understanding their behavior and potential applications in different fields (Remko, 2003).

Carbonic Anhydrase Inhibitory Properties

Sulfonamides derived from indanes and tetralines have been synthesized and tested for their inhibition effects on human carbonic anhydrase isozymes. These studies are crucial for developing potential therapeutic agents, given the significant role of carbonic anhydrases in various physiological processes (Akbaba et al., 2014).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives of dopamine-related compounds have been synthesized and their antioxidant and antiacetylcholinesterase activities evaluated. Such studies are important for understanding the therapeutic potential of these compounds in treating diseases associated with oxidative stress and cholinergic dysfunction (Göçer et al., 2013).

Atmospheric Chemistry

The kinetic and mechanistic study of the reaction between methane sulfonamide and the OH radical has been conducted, which is vital for understanding its role in atmospheric chemistry and potential environmental impacts (Berasategui et al., 2020).

Corrosion Inhibition Properties

The adsorption and corrosion inhibition properties of sulfonamide derivatives on mild steel in acidic conditions have been explored. Such studies are significant for industrial applications, particularly in protecting metals against corrosion (Olasunkanmi et al., 2016).

Mechanism of Action

Target of Action

3-Methanesulfonylbenzene-1-sulfonamide, like other sulfonamides, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folate, a vital component for DNA synthesis, while carbonic anhydrase plays a role in maintaining pH and fluid balance in the body .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function . This results in the disruption of folate synthesis, which is essential for DNA replication . As a result, bacterial growth is inhibited .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway . Folate is required for the synthesis of nucleic acids like DNA and RNA . Therefore, the inhibition of this pathway prevents bacterial DNA synthesis, effectively halting their growth .

Pharmacokinetics

They are usually well-absorbed and widely distributed in the body .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the folate synthesis pathway, the compound prevents the bacteria from synthesizing DNA, thereby inhibiting their ability to replicate .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of drugs .

Properties

IUPAC Name

3-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFIQCIEPNCJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290092
Record name 3-(Methylsulfonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-83-6
Record name 3-(Methylsulfonyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22821-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methylsulfanylbenzenesulfonamide (500 mg, 2.5 mmol) in acetone was added an aqueous solution of OXONE (3.2 grams, 5 mmol). The mixture was stirred at room temperature for 12 hours. The reaction was evaporated to dryness in vacuo. The residue was triturated with acetone and filtered. The filtrated was evaporated to give 460 mg of the titled compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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